molecular formula C6H8F3NO3S B073972 N-Trifluoroacetyl-L-cysteine methyl ester CAS No. 1577-62-4

N-Trifluoroacetyl-L-cysteine methyl ester

Cat. No. B073972
CAS RN: 1577-62-4
M. Wt: 231.2 g/mol
InChI Key: VWGSQMAKRLENER-VKHMYHEASA-N
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Description

“N-Trifluoroacetyl-L-cysteine methyl ester” is a chemical compound with the CAS Number: 1577-62-4 . Its IUPAC name is methyl (2R)-3-sulfanyl-2-[(trifluoroacetyl)amino]propanoate . The molecular weight of this compound is 231.2 .


Molecular Structure Analysis

The InChI code for “N-Trifluoroacetyl-L-cysteine methyl ester” is 1S/C6H8F3NO3S/c1-13-4(11)3(2-14)10-5(12)6(7,8)9/h3,14H,2H2,1H3,(H,10,12)/t3-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“N-Trifluoroacetyl-L-cysteine methyl ester” has a molecular weight of 231.2 . The compound should be stored at -20° C .

Scientific Research Applications

Proteomics Research

N-Trifluoroacetyl-L-cysteine methyl ester: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used for protein characterization and modification, aiding researchers in understanding protein interactions and dynamics within a biological system.

Pharmaceutical Development

In pharmaceutical research, this chemical serves as a building block for drug design and synthesis . Its unique properties can help in the creation of new medications, especially those targeting diseases where cysteine plays a critical role.

Chemical Synthesis

This compound is employed as a reagent in organic synthesis, where it can introduce the trifluoroacetyl group into other molecules . This is particularly useful in synthesizing complex molecules with specific structural requirements for research or industrial purposes.

Metabolite Simulation

N-Trifluoroacetyl-L-cysteine methyl ester: can act as a metabolite mimic, helping researchers study metabolic pathways and enzyme interactions . It can be used to investigate the metabolism of drugs and toxins in the body.

Biochemical Studies

Researchers use this compound in biochemical studies to investigate the role of cysteine in cellular processes . It can help in exploring how cysteine modifications affect protein function and stability.

Material Science

In material science, N-Trifluoroacetyl-L-cysteine methyl ester can be used to modify surfaces at the molecular level . This can lead to the development of new materials with desired properties, such as increased durability or specific interaction with other biological molecules.

properties

IUPAC Name

methyl (2R)-3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3S/c1-13-4(11)3(2-14)10-5(12)6(7,8)9/h3,14H,2H2,1H3,(H,10,12)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGSQMAKRLENER-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CS)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trifluoroacetyl-L-cysteine methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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